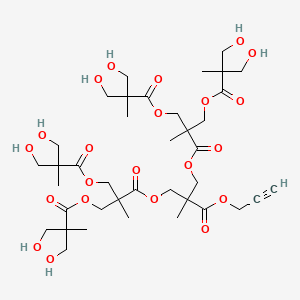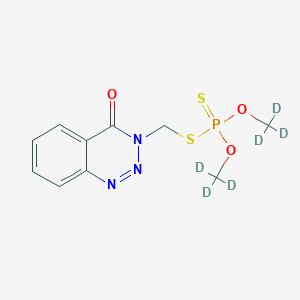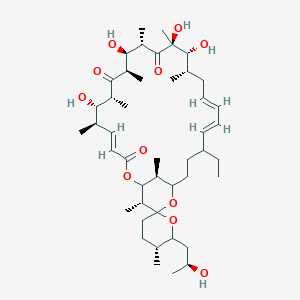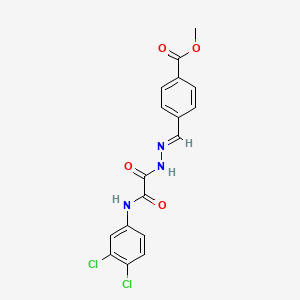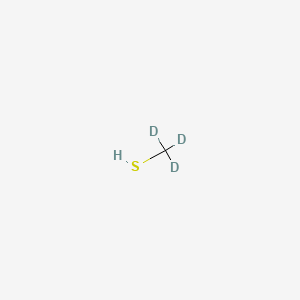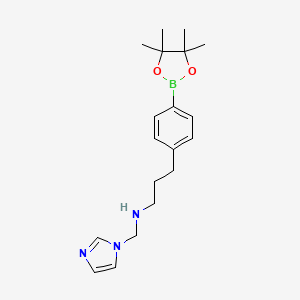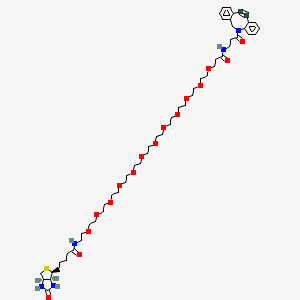
DBCO-NHCO-PEG12-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-NHCO-PEG12-biotin is a biotinylation reagent that contains a dibenzylcyclooctyne (DBCO) group for copper-free click chemistry attachment to an azide-labeled molecule. This compound enables the attachment of biotin using a bioorthogonal approach, making it highly useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG12-biotin is synthesized through a series of chemical reactions involving the attachment of a polyethylene glycol (PEG) spacer arm to a biotin molecule, followed by the incorporation of a DBCO group. The DBCO group reacts preferentially with an azide through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to form a stable triazole linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes steps such as PEGylation, biotinylation, and DBCO incorporation, followed by purification and characterization .
化学反応の分析
Types of Reactions
DBCO-NHCO-PEG12-biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, allowing for the formation of stable triazole linkages without the need for copper catalysts .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-labeled molecules and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature, and the absence of copper catalysts prevents potential damage to cells or proteins .
Major Products Formed
The major products formed from the reactions involving this compound are stable triazole-linked biotinylated molecules. These products are highly stable and can be used in various downstream applications .
科学的研究の応用
DBCO-NHCO-PEG12-biotin has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the selective labeling and conjugation of molecules.
Biology: Employed in the biotinylation of proteins and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of biotinylated antibodies and other biotinylated reagents for research and commercial use
作用機序
The mechanism of action of DBCO-NHCO-PEG12-biotin involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-labeled molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs selectively and efficiently in the presence of other functional groups without interfering with biological processes. The polyethylene glycol (PEG) spacer arm enhances the solubility and reach of the biotinylated molecule, preventing aggregation and improving its performance in various applications .
類似化合物との比較
Similar Compounds
Biotin-PEG4-DBCO: Similar to DBCO-NHCO-PEG12-biotin but with a shorter PEG spacer arm, resulting in different solubility and reach properties.
NHS-PEG12-Biotin: Contains an N-hydroxysuccinimide (NHS) ester group for amine-reactive biotinylation, used for labeling primary amines.
TFP Ester-PEG4-DBCO: Contains a tetrafluorophenyl (TFP) ester group for biotinylation, used for labeling carboxyl groups
Uniqueness
This compound is unique due to its copper-free click chemistry capability, which prevents potential damage to cells and proteins. The 12-unit PEG spacer arm provides enhanced solubility and reach, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C55H83N5O16S |
|---|---|
分子量 |
1102.3 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1 |
InChIキー |
GIBHXHXUJIVMNR-VMYZTKCFSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
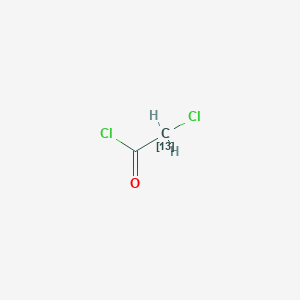

![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)

![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
